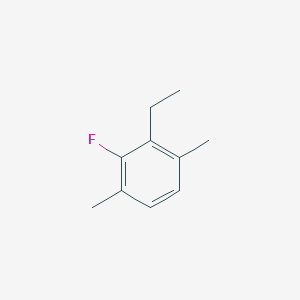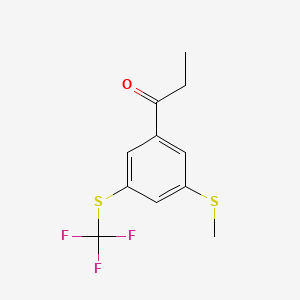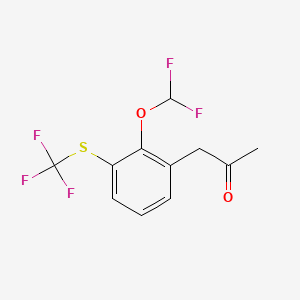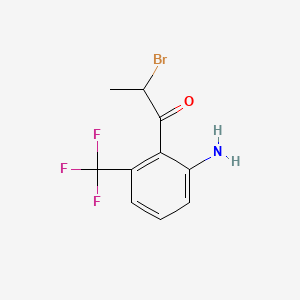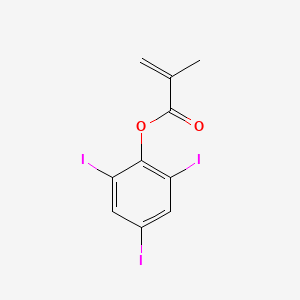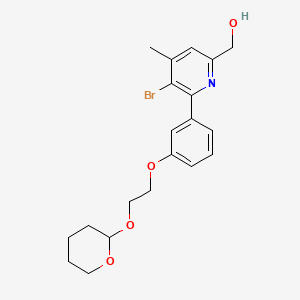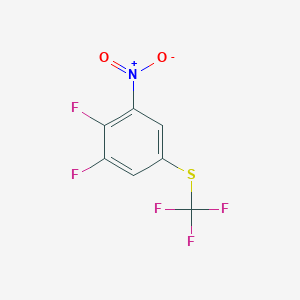
6,8-dichloro-N-methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6,8-Dichloro-chroman-3-yl)-methylamine hydrochloride is a chemical compound with the molecular formula C10H12Cl3NO It is known for its unique structure, which includes a chroman ring substituted with chlorine atoms and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,8-Dichloro-chroman-3-yl)-methylamine hydrochloride typically involves the following steps:
Formation of the Chroman Ring: The chroman ring is synthesized through a cyclization reaction involving appropriate precursors.
Chlorination: The chroman ring is then chlorinated at the 6 and 8 positions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Introduction of the Methylamine Group: The chlorinated chroman is reacted with methylamine under controlled conditions to introduce the methylamine group.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (6,8-Dichloro-chroman-3-yl)-methylamine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(6,8-Dichloro-chroman-3-yl)-methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms in the chroman ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chroman oxides, while substitution reactions can produce a variety of substituted chroman derivatives.
Scientific Research Applications
(6,8-Dichloro-chroman-3-yl)-methylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6,8-Dichloro-chroman-3-yl)-methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(6,8-Dichloro-chroman-3-yl)-ethylamine hydrochloride: Similar structure but with an ethylamine group instead of a methylamine group.
(6,8-Dichloro-chroman-3-yl)-propylamine hydrochloride: Contains a propylamine group.
(6,8-Dichloro-chroman-3-yl)-butylamine hydrochloride: Features a butylamine group.
Uniqueness
(6,8-Dichloro-chroman-3-yl)-methylamine hydrochloride is unique due to its specific substitution pattern and the presence of the methylamine group, which can influence its reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H12Cl3NO |
|---|---|
Molecular Weight |
268.6 g/mol |
IUPAC Name |
6,8-dichloro-N-methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride |
InChI |
InChI=1S/C10H11Cl2NO.ClH/c1-13-8-3-6-2-7(11)4-9(12)10(6)14-5-8;/h2,4,8,13H,3,5H2,1H3;1H |
InChI Key |
YROCXPHCUCWVSA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CC2=C(C(=CC(=C2)Cl)Cl)OC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





